Cas no 239463-74-2 (Ethoxy Silodosin)

Ethoxy Silodosin 化学的及び物理的性質
名前と識別子
-
- (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-1-(3-hydroxypropyl)indoline-7-carboxamide(WXG00186)
- (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-1-(3-hydroxypropyl)indoline-7-carboxamide
- Silodosin Ethoxy
- Ethoxy Silodosin
-
- インチ: 1S/C25H35N3O4/c1-3-31-22-7-4-5-8-23(22)32-14-10-27-18(2)15-19-16-20-9-12-28(11-6-13-29)24(20)21(17-19)25(26)30/h4-5,7-8,16-18,27,29H,3,6,9-15H2,1-2H3,(H2,26,30)/t18-/m1/s1
- InChIKey: ZYBXLNNJVLQAIN-GOSISDBHSA-N
- ほほえんだ: N1(CCCO)C2=C(C=C(C[C@H](NCCOC3=CC=CC=C3OCC)C)C=C2C(N)=O)CC1
Ethoxy Silodosin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E676455-2.5mg |
Ethoxy Silodosin |
239463-74-2 | 2.5mg |
$207.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E676455-10mg |
EthoxySilodosin |
239463-74-2 | 10mg |
¥6540.00 | 2023-09-15 | ||
TRC | E676455-10mg |
Ethoxy Silodosin |
239463-74-2 | 10mg |
$752.00 | 2023-05-18 | ||
TRC | E676455-25mg |
Ethoxy Silodosin |
239463-74-2 | 25mg |
$1642.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E676455-25mg |
EthoxySilodosin |
239463-74-2 | 25mg |
¥14400.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E676455-2.5mg |
EthoxySilodosin |
239463-74-2 | 2.5mg |
¥1800.00 | 2023-09-15 | ||
TRC | E676455-100mg |
Ethoxy Silodosin |
239463-74-2 | 100mg |
$ 4500.00 | 2023-09-07 |
Ethoxy Silodosin 関連文献
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Ethoxy Silodosinに関する追加情報
Ethoxy Silodosin: A Comprehensive Overview
Ethoxy Silodosin, also known by its CAS number 239463-74-2, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of silodosin, a well-known drug used in the treatment of benign prostatic hyperplasia (BPH). The ethoxy group modification introduces unique properties that enhance its pharmacokinetic profile and therapeutic potential. In this article, we will delve into the structural characteristics, pharmacological actions, and recent advancements in research related to Ethoxy Silodosin.
The chemical structure of Ethoxy Silodosin is characterized by a silodosin backbone with an ethoxy group substitution. This modification plays a crucial role in altering the compound's solubility, bioavailability, and metabolic pathways. Recent studies have highlighted the importance of such structural tweaks in optimizing drug delivery systems. For instance, researchers have demonstrated that the ethoxy group enhances the compound's ability to penetrate cellular membranes, thereby improving its efficacy in targeting prostate cells.
One of the most significant breakthroughs in Ethoxy Silodosin research involves its application in advanced drug delivery systems. Scientists have explored the use of nanotechnology to encapsulate Ethoxy Silodosin, ensuring controlled release and minimizing side effects. These findings were published in a 2023 study titled "Nanoparticle-Mediated Delivery of Ethoxy Silodosin for Enhanced Prostate Targeting," which received widespread recognition in the pharmaceutical community.
Another area of interest is the compound's role in combination therapies. Researchers have investigated the synergistic effects of Ethoxy Silodosin when administered alongside other medications for BPH. A 2023 clinical trial revealed that combining Ethoxy Silodosin with alpha-blockers significantly improved urinary flow rates and reduced prostate volume compared to monotherapy. This discovery underscores the potential of Ethoxy Silodosin as a versatile therapeutic agent.
Furthermore, recent advancements in synthetic methodologies have streamlined the production of Ethoxy Silodosin. Traditional synthesis routes often involved multiple steps and harsh reaction conditions, which limited scalability. However, a novel approach reported in 2023 employs catalytic cross-coupling reactions to achieve higher yields and better purity. This innovation not only enhances manufacturing efficiency but also lowers production costs, making Ethoxy Silodosin more accessible for large-scale clinical trials.
The pharmacokinetic profile of Ethoxy Silodosin has also been extensively studied. Preclinical studies indicate that the compound exhibits favorable absorption and distribution characteristics, with minimal systemic toxicity. These attributes make it an ideal candidate for long-term therapy regimens. Additionally, recent research has focused on identifying biomarkers that predict patient responsiveness to Ethoxy Silodosin, paving the way for personalized medicine approaches.
In terms of safety and tolerability, Ethoxy Silodosin has shown a favorable profile in early-stage clinical trials. Common side effects include mild gastrointestinal disturbances and dizziness, which are typically well-managed with standard interventions. Ongoing studies aim to further refine dosing regimens to minimize adverse effects while maximizing therapeutic benefits.
Looking ahead, the future of Ethoxy Silodosin appears promising. Collaborative efforts between academia and industry are expected to accelerate its transition from preclinical studies to clinical practice. Moreover, interdisciplinary research initiatives are exploring its potential applications beyond BPH, including its role in prostate cancer management.
In conclusion, Ethoxy Silodosin represents a cutting-edge advancement in prostate-related therapeutics. Its unique chemical properties, combined with innovative delivery systems and combination therapy strategies, position it as a leading candidate for addressing unmet medical needs in urology. As research continues to unfold, Ethoxy Silodosin holds immense potential to revolutionize treatment paradigms for prostate disorders.
239463-74-2 (Ethoxy Silodosin) 関連製品
- 1258650-37-1(3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid)
- 2228784-77-6(O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)
- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)
- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)
- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)
- 77119-85-8(Boc-D-phenylalaninal)
- 1214338-32-5(3-(3-Iodo-2-(pyridin-3-yl)phenyl)pyridine)
- 866136-30-3(Acetamide, N-[cyano(3-fluorophenyl)methyl]-)
- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)